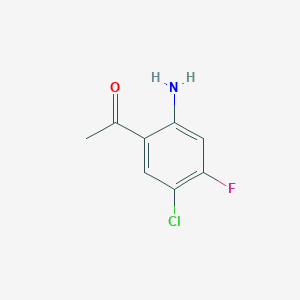

2'-Amino-5'-chloro-4'-fluoroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

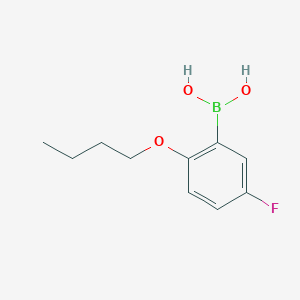

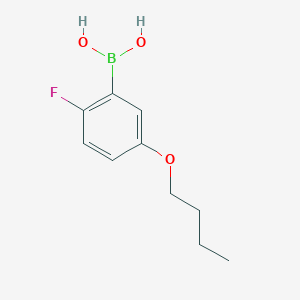

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is a synthetic organic compound used in various fields of research and industry . It is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .

Synthesis Analysis

The synthesis of “2’-Amino-5’-chloro-4’-fluoroacetophenone” involves several steps. One method involves condensation with N-methyl-4-(methylthio)benzamidine . Another method involves a multi-step reaction with 2-acetyl-4-chloro-5-fluorophenyl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular formula of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is C8H7ClFNO . The InChI code is 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 .Chemical Reactions Analysis

“2’-Amino-5’-chloro-4’-fluoroacetophenone” can undergo various chemical reactions. For instance, it can yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole when condensed with N-methyl-4-(methylthio)benzamidine .Physical And Chemical Properties Analysis

The molecular weight of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is 187.60 . It is a white to brown solid . The storage temperature is recommended to be at refrigerator temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

2'-Amino-5'-chloro-4'-fluoroacetophenone plays a role in the synthesis of various fluorinated compounds. For instance, it is used in the preparation of 5-Fluoro-2-hydroxyacetophenone, a process that involves esterification, Fries rearrangement, and fluorine diazotization (Zhao Xiang-kui, 2009). Additionally, it serves as a radiolabelling intermediate in the synthesis of benzodiazepine derivatives, demonstrating its utility in the creation of radiopharmaceuticals (Peter Johnströma, S. Stone-Elander, T. Duelfer, 1994).

Fluorescence Analysis

This compound is also significant in fluorescence analysis. It has been used as a reagent for locating 2-deoxy sugars on chromatograms and pherograms, offering potential for future application in characterization and assay of these sugars and their derivatives (E. Sawicki, C. R. Eengel, W. Elbert, K. Gerlach, 1968).

Development of Fluorescent Sensors

The compound is instrumental in the development of fluorescent sensors. For example, it has been used in the design of ratiometric Zn(2+) sensors, which employ a hybrid fluorescein and rhodamine fluorophore (S. Burdette, S. Lippard, 2002).

Synthesis of Schiff Bases and Complexes

2'-Amino-5'-chloro-4'-fluoroacetophenone contributes to the synthesis of Schiff bases and complexes. For instance, it has been used in the preparation of Pb(II) complexes with fluorinated Schiff bases derived from amino acids, indicating its role in the creation of novel metal complexes (H. Singh, S. Chauhan, H. Sachedva, 2010).

Creation of Benzodiazepine Derivatives

Additionally, it is pivotal in the creation of 1, 3-disubstituted-1,4-benzodiazepine derivatives. The compound's reactivity with chloroacetylchloride, for example, leads to the synthesis of various benzodiazepine derivatives (Satish M. Ghelani, Y. Naliapara, 2016).

Safety And Hazards

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-(2-amino-5-chloro-4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKWOITIUDBDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585309 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-5'-chloro-4'-fluoroacetophenone | |

CAS RN |

937816-85-8 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.